Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a complex organic compound with a unique structure that has garnered interest in scientific research[_{{{CITATION{{{_1{Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... Its intricate molecular framework makes it a candidate for various applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step organic reactions[_{{{CITATION{{{2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c ...](https://www.benchchem.com/zh/product/b2991444). One common approach is the condensation of appropriate precursors under controlled conditions, followed by cyclization and subsequent acetylation[{{{CITATION{{{_2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... The reaction conditions often require the use of strong bases or acids, and the process may involve heating and cooling cycles to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity[_{{{CITATION{{{_2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution[_{{{CITATION{{{_2{Buy Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... These reactions are crucial for modifying its structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical activities.
Scientific Research Applications
Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has diverse applications in scientific research[_{{{CITATION{{{_1{Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... It is used in:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studying biological pathways and interactions.
Medicine: As a potential therapeutic agent in drug development.
Industry: In material science and the development of new materials.
Mechanism of Action
The mechanism by which Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.
Comparison with Similar Compounds
Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is unique due to its specific structural features[_{{{CITATION{{{_1{Ethyl 6-acetyl-2-(2-phenylacetamido)-4,5,6,7-tetrahydrothieno2,3-c .... Similar compounds include:
Phenylacetylglycine: Used in various biological studies.
Other thieno[2,3-c]pyridine derivatives: Known for their diverse biological activities.
Properties
IUPAC Name |
ethyl 6-acetyl-2-[(2-phenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4S/c1-3-26-20(25)18-15-9-10-22(13(2)23)12-16(15)27-19(18)21-17(24)11-14-7-5-4-6-8-14/h4-8H,3,9-12H2,1-2H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIDRLJEYSRQRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCN(C2)C(=O)C)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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